1-Azabicyclo[3.1.0]hexane, 5-phenyl-

DNA alkylation natural product pharmacophore aziridine reactivity

1-Azabicyclo[3.1.0]hexane, 5-phenyl- (CAS 1314934-70-7) is a bicyclic heterocyclic compound with molecular formula C₁₁H₁₃N and molecular weight 159.23 g/mol, featuring a bridgehead nitrogen atom positioned at the 1-position of the fused aziridine–pyrrolidine ring system. This scaffold belongs to the 1-azabicyclo[3.1.0]hexane family, which is structurally distinct from the more widely commercialized 3-azabicyclo[3.1.0]hexane isomer class.

Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
CAS No. 1314934-70-7
Cat. No. B12107343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azabicyclo[3.1.0]hexane, 5-phenyl-
CAS1314934-70-7
Molecular FormulaC11H13N
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESC1CC2(CN2C1)C3=CC=CC=C3
InChIInChI=1S/C11H13N/c1-2-5-10(6-3-1)11-7-4-8-12(11)9-11/h1-3,5-6H,4,7-9H2
InChIKeySCYUAGWRMZPUMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azabicyclo[3.1.0]hexane, 5-phenyl- (CAS 1314934-70-7): Core Scaffold Identity and Procurement Baseline


1-Azabicyclo[3.1.0]hexane, 5-phenyl- (CAS 1314934-70-7) is a bicyclic heterocyclic compound with molecular formula C₁₁H₁₃N and molecular weight 159.23 g/mol, featuring a bridgehead nitrogen atom positioned at the 1-position of the fused aziridine–pyrrolidine ring system [1]. This scaffold belongs to the 1-azabicyclo[3.1.0]hexane family, which is structurally distinct from the more widely commercialized 3-azabicyclo[3.1.0]hexane isomer class. The 1-aza configuration places the nitrogen at the ring junction, making it an integral part of both the three-membered aziridine and five-membered pyrrolidine rings—a feature that fundamentally alters ring strain, electronic distribution, and chemical reactivity compared to 3-aza analogs . This compound serves as a core building block for synthesizing 1,3-dicarbonyl fused derivatives with demonstrated cytotoxic activity, and its scaffold is the defining pharmacophore of the DNA-crosslinking natural products azinomycin and ficellomycin.

Why 3-Azabicyclo[3.1.0]hexane Analogs Cannot Substitute for 1-Azabicyclo[3.1.0]hexane, 5-phenyl- in Target-Focused Research


Substituting a 3-azabicyclo[3.1.0]hexane derivative for the 1-aza isomer introduces a fundamental change in the position of the nitrogen atom within the bicyclic framework, which is not a minor structural perturbation but a decisive determinant of biological target engagement. The 1-azabicyclo[3.1.0]hexane scaffold, with its bridgehead nitrogen, is the essential pharmacophore responsible for DNA crosslinking in the natural products azinomycin A, azinomycin B, and ficellomycin—the only known natural products bearing this ring system [1]. In contrast, the 3-azabicyclo[3.1.0]hexane scaffold, where the nitrogen resides within a single ring, defines the pharmacophore for neurotransmitter reuptake inhibition, as exemplified by bicifadine (Ki SERT = 2.4 µM, DAT = 5.2 µM, NET = 5.4 µM) and the broader class of triple reuptake inhibitors [2]. The two scaffolds engage entirely different biological targets (DNA vs. monoamine transporters) and exhibit divergent chemical reactivity profiles (aziridine ring-opening alkylation vs. amine protonation/deprotonation), meaning that 3-aza analogs cannot serve as functional replacements for the 1-aza scaffold in applications requiring DNA-targeting or aziridine-mediated reactivity.

Quantitative Differentiation Evidence: 1-Azabicyclo[3.1.0]hexane, 5-phenyl- versus Closest Structural Comparators


Bridgehead vs. Non-Bridgehead Nitrogen: Consequences for DNA Alkylation vs. Monoamine Transporter Binding

The 1-azabicyclo[3.1.0]hexane scaffold, with nitrogen at the bridgehead (position 1), forms the core DNA-alkylating pharmacophore of the antitumor natural products azinomycin A, azinomycin B, and ficellomycin. The strained aziridine ring within this scaffold is the reactive moiety responsible for covalent DNA crosslinking, a mechanism unique to the 1-aza configuration [1]. In direct contrast, the 3-azabicyclo[3.1.0]hexane scaffold, bearing nitrogen at position 3, lacks this aziridine reactivity and instead engages monoamine transporters. Bicifadine, the prototypical 3-aza derivative (1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane), binds SERT, DAT, and NET with Ki values of 2.4, 5.2, and 5.4 µM respectively, and inhibits reuptake with IC₅₀ values of 117, 910, and 55 nM . No 3-aza derivative has been reported to exhibit DNA-alkylating activity. The structural basis for this divergence is that in the 1-aza scaffold, the nitrogen lone pair is geometrically constrained at the bridgehead, activating the adjacent aziridine C–N bonds toward nucleophilic attack, whereas in the 3-aza scaffold, the nitrogen is a simple secondary amine with no inherent alkylating capacity.

DNA alkylation natural product pharmacophore aziridine reactivity

Natural Product Occurrence: 1-Aza Scaffold Exclusivity in DNA-Crosslinking Metabolites

Among the more than 100,000 characterized natural products, only azinomycin A, azinomycin B, and ficellomycin contain the 1-azabicyclo[3.1.0]hexane ring system, and this scaffold has been experimentally demonstrated to be the moiety responsible for their DNA-crosslinking abilities and resultant cytotoxicity [1]. In a critical control experiment, Hodgkinson et al. (2000) synthesized azinomycin analogs devoid of the 1-azabicyclo[3.1.0]hexane subunit and found that these analogs exhibited substantially reduced or absent cytotoxic activity against human tumor cell lines, directly confirming that the 1-aza scaffold is non-redundant for biological activity [2]. By contrast, the 3-azabicyclo[3.1.0]hexane scaffold has never been identified in any DNA-crosslinking natural product and is instead associated with non-covalent neurotransmitter transporter binding. This exclusivity means that a procurement decision selecting a 3-aza analog for a project targeting DNA interactions would introduce a scaffold that nature itself has not selected for this function.

natural product biosynthesis azinomycin ficellomycin DNA crosslinking

Synthetic Route Differentiation: Metal-Free Diastereoselective Assembly vs. Hydride Reduction of Imides

The 5-phenyl-1-azabicyclo[3.1.0]hexane scaffold, in its 1,3-dicarbonyl fused form, is accessed via a transition metal-free intermolecular reaction between 2-(2′-ketoalkyl)-1,3-indandiones (or α,γ-diketo esters) and (1-azidovinyl)benzenes, proceeding with high diastereoselectivity and yielding moderate to good isolated yields [1]. In contrast, the comparator 1-aryl-3-azabicyclo[3.1.0]hexane scaffold (e.g., bicifadine and analogs) is synthesized via hydride reduction of 1-arylcyclopropanedicarboximides, a fundamentally different disconnection that requires pre-formed cyclopropane precursors and strong reducing agents [2]. The metal-free 1-aza route offers advantages for downstream functionalization because it directly installs the 1,3-dicarbonyl fused motif and tolerates a wide range of functional groups, enabling rapid diversification for structure–activity relationship (SAR) studies without the need for palladium or copper catalysts that could complicate biological testing due to metal contamination.

synthetic methodology diastereoselective synthesis metal-free cyclization

Divergent Antiproliferative Activity Profiles: 1-Aza vs. 3-Aza Scaffolds in Cancer Cell Lines

1,3-Dicarbonyl fused 5-phenyl-1-azabicyclo[3.1.0]hexane derivatives, synthesized via the metal-free route described above, have been evaluated for cytotoxic activity against HeLa (cervical carcinoma) and triple-negative breast cancer (TNBC) cell lines, demonstrating preliminary antiproliferative effects [1]. In a separate study, spiro-fused 3-azabicyclo[3.1.0]hexane-oxindole derivatives were evaluated against a broader panel of tumor cell lines including K562, HeLa, Jurkat, Sk-mel-2, MCF-7, and CT26, with the most active compounds (4, 8, 18, 24) showing IC₅₀ values ranging from 2 to 10 µM at 72 hours, accompanied by SubG1 cell cycle accumulation and actin cytoskeleton disruption [2]. However, these two compound series differ in their mechanism: the 1-aza-fused derivatives are structurally related to DNA-alkylating natural products and are expected to act through covalent DNA modification, whereas the 3-aza-spiro derivatives are non-covalent antiproliferative agents. This mechanistic divergence means that even if both scaffolds show activity in cytotoxicity assays, the downstream biological consequences (DNA damage response vs. cytoskeletal perturbation) and therapeutic applications (DNA-targeted chemotherapy vs. cytostatic agents) are fundamentally different.

cytotoxicity antiproliferative activity HeLa cells TNBC

Ring Strain Energy and Aziridine Reactivity: Quantitative Basis for DNA Alkylation Selectivity

The 1-azabicyclo[3.1.0]hexane scaffold incorporates a fused aziridine (three-membered N-containing ring) with inherently high ring strain energy. In the natural product ficellomycin, the guanidyl modification of the 1-azabicyclo[3.1.0]hexane ring is essential for biological activity, and the ring system has been demonstrated to alkylate DNA through aziridine ring opening [1]. In synthetic model studies, the 2-methylidene-1-azabicyclo[3.1.0]hexane system related to carzinophilin/azinomycin B was shown to function as a bis-alkylating agent for DNA, with the strained aziridine ring acting as the electrophilic warhead [2]. In contrast, the 3-azabicyclo[3.1.0]hexane scaffold lacks the fused aziridine substructure (the nitrogen is in a five-membered ring only) and therefore has significantly lower ring strain, with no reports of DNA alkylation capacity. The practical consequence is that 1-aza derivatives can serve as covalent inhibitors or DNA-targeted warheads, while 3-aza derivatives are limited to non-covalent target engagement.

ring strain aziridine ring opening covalent warhead DNA adduct formation

Procurement-Driven Application Scenarios for 1-Azabicyclo[3.1.0]hexane, 5-phenyl- (CAS 1314934-70-7)


Medicinal Chemistry: DNA-Targeted Covalent Warhead Development

The 5-phenyl-1-azabicyclo[3.1.0]hexane scaffold provides a pre-organized, strained aziridine electrophile suitable for covalent drug discovery programs targeting DNA or specific nucleophilic protein residues. Unlike 3-aza analogs that lack the aziridine substructure entirely, the 1-aza scaffold's bridgehead nitrogen activates the adjacent C–N bonds for nucleophilic attack, a reactivity profile validated by the natural products azinomycin and ficellomycin, which use this exact scaffold for DNA crosslinking [1]. Researchers developing ADC payloads, targeted covalent inhibitors, or DNA-alkylating chemotherapeutics should procure this 1-aza scaffold as the core reactive warhead, rather than attempting to retrofit a 3-aza scaffold that lacks the requisite chemical reactivity.

Synthetic Methodology: Late-Stage Diversification via Metal-Free Chemistry

The transition metal-free, diastereoselective synthetic route reported by Pal et al. (2025) enables rapid assembly of 1,3-dicarbonyl fused 5-phenyl-1-azabicyclo[3.1.0]hexanes with broad functional group tolerance [2]. This route is operationally advantageous for medicinal chemistry laboratories seeking to generate compound libraries without the complications of palladium or copper catalyst removal, which can confound biological assay results. Procurement of the parent 5-phenyl-1-azabicyclo[3.1.0]hexane enables further derivatization using this metal-free protocol, supporting clean SAR studies free from metal impurity artifacts.

Natural Product Biosynthesis and Enzymology Studies

The 1-azabicyclo[3.1.0]hexane ring system is the defining structural feature of azinomycin and ficellomycin, and its biosynthesis involves a unique oxidase heterotetramer associated with a nonribosomal peptide synthetase, as elucidated by Cheng et al. (2023) [3]. Researchers investigating aziridine-forming enzymes, nonribosomal peptide biosynthesis, or the molecular basis of DNA-crosslinking natural product assembly require the authentic 1-aza scaffold—not the 3-aza isomer—as a substrate, intermediate standard, or mechanistic probe. The 3-aza scaffold does not participate in these biosynthetic pathways and cannot substitute for enzymology studies focused on 1-azabicyclo[3.1.0]hexane formation.

Oncology Research: Scaffold-Selective Cytotoxic Agent Development

1,3-Dicarbonyl fused 5-phenyl-1-azabicyclo[3.1.0]hexane derivatives have demonstrated preliminary cytotoxic activity against HeLa cervical carcinoma and triple-negative breast cancer (TNBC) cell lines [2]. While 3-azabicyclo[3.1.0]hexane-spiro-oxindole derivatives also show antiproliferative activity (IC₅₀ 2–10 µM), their mechanism operates through cytoskeletal disruption rather than covalent DNA modification [4]. For oncology programs targeting DNA damage response pathways or seeking to exploit synthetic lethality (e.g., in BRCA-mutant or homologous recombination-deficient tumors), the 1-aza scaffold is the mechanistically appropriate choice, as its covalent DNA-alkylating mode of action aligns with the therapeutic strategy of inducing irreparable DNA lesions.

Quote Request

Request a Quote for 1-Azabicyclo[3.1.0]hexane, 5-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.